molecular formula C10H14O B7771397 (Isopropoxymethyl)benzene CAS No. 937-54-2

(Isopropoxymethyl)benzene

Cat. No. B7771397
CAS RN: 937-54-2
M. Wt: 150.22 g/mol
InChI Key: NTUCQKRAQSWLOP-UHFFFAOYSA-N
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Description

(Isopropoxymethyl)benzene is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Isopropoxymethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Isopropoxymethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Chemistry and Material Science : Benzene and its derivatives, including (Isopropoxymethyl)benzene, are fundamental in organic chemistry and material science. These compounds are crucial in the study of aromaticity, delocalization, and as precursors to various materials (Marwitz et al., 2009).

  • Environmental Impact and Toxicology : Benzene, a related compound, is known for its environmental impact and toxicity, as it is a ubiquitous pollutant and recognized as a carcinogen. Understanding the metabolism and toxicity of benzene derivatives is crucial in assessing their environmental and health impacts (Kalf, 1987).

  • Bioavailability and Pharmaceutical Applications : The bioavailability of (Isopropoxymethyl)benzene derivatives, specifically benzene guanidine, has been enhanced through complexation, which is significant in pharmaceutical applications (Lu et al., 2022).

  • Biodegradation of Benzene : Research on the biodegradation of benzene, a closely related compound, is crucial for environmental remediation. Anaerobic oxidation of benzene, for instance, is a significant process in managing benzene contamination (Coates et al., 2001).

  • Catalysis and Chemical Processes : The role of benzene derivatives in catalysis, such as in the isopropylation of benzene to produce cumene, is an essential area of research in chemical engineering and industrial chemistry (Kim et al., 2013).

  • Antimicrobial Properties : Certain derivatives of (Isopropoxymethyl)benzene, like isopropoxy benzene guanidine, have been studied for their potent antimicrobial activity against multidrug-resistant bacteria, highlighting their potential in developing new antibacterial agents (Zhang et al., 2020).

  • Chemical Process Design and Optimization : The alkylation of benzene by propylene to produce cumene is an example of a chemical process involving benzene derivatives. This process has been subject to design and optimization studies, demonstrating the industrial applications of these compounds (Dimian & Bîldea, 2008).

properties

IUPAC Name

propan-2-yloxymethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-9(2)11-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUCQKRAQSWLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324270
Record name 2-benzyloxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Isopropoxymethyl)benzene

CAS RN

937-54-2
Record name NSC406197
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406197
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzyloxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,3-diPEGoxy-2-benzyloxypropane [MW poly(ethylene glycol) (PEG)=9 kDa] (5.0 g, 0.55 mmoles) from Step A was placed in a two-necked round bottom flask and dissolved in 150 ml of toluene. The flask was fitted with a septum and a Dean-Stark trap and the compound was azeotropically dried under an inert atmosphere. The trap was replaced with a reflux condenser and the temperature of the flask was kept at 45° C. by placing the flask in a constant temperature oil bath. Methyl toluenesulfonate (1.62 ml, 5.4 mmoles) and 2.8 ml of potassium t-butoxide solution (1.0 M in THF) was added and the reaction stirred for 3 hours. Methyl toluenesulfonate (0.81 ml) and 1.4 ml of potassium t-butoxide solution were then added and the reaction was stirred for an additional 3 hours. The flask was removed from the oil bath and cooled to room temperature. The solution was transferred to a single-necked round bottom flask and the solvent was removed by rotary evaporation. The residue was dissolved in 5 ml of methylene chloride and precipitated by the addition of 50 ml of diethyl ether. The product was collected by filtration and dried under vacuum.
[Compound]
Name
1,3-diPEGoxy-2-benzyloxypropane
Quantity
0.55 mmol
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0.81 mL
Type
reactant
Reaction Step Three
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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